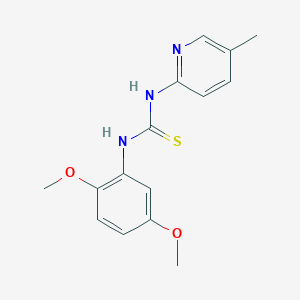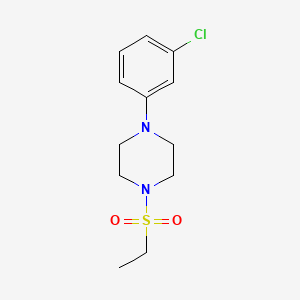
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This leads to allosteric activation of AMPK and phosphorylation of its downstream targets. AMPK activation results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while also inhibiting lipogenesis and gluconeogenesis. This compound has been shown to have a similar mechanism of action to the endogenous AMPK activator, AMP.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to decrease lipogenesis and gluconeogenesis. In animal studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Additionally, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for AMPK activation. This compound has been shown to activate AMPK without affecting other signaling pathways, making it a valuable tool for studying the effects of AMPK activation. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to activate other kinases in addition to AMPK, which may affect the interpretation of experimental results.
Future Directions
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide include investigating its potential therapeutic applications, developing more specific AMPK activators, and assessing its long-term safety and efficacy.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with potassium tert-butoxide to form 4-chloro-3-methylphenoxide. This intermediate is then reacted with 2-bromo-4'-cyanoacetophenone to form the final product, this compound. The synthesis of this compound has been extensively studied and optimized, resulting in a high yield and purity of the final product.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the role of AMPK in cellular metabolism and disease. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. This compound has been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and inflammation. Additionally, this compound has been used to investigate the potential therapeutic applications of AMPK activation in treating metabolic disorders such as type 2 diabetes and obesity.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-13(6-7-14(11)17)21-10-16(20)19-15-5-3-2-4-12(15)9-18/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIDHJTPAKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)


